[2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl] 4-(1,3-dioxoisoindol-2-yl)benzoate
Overview
Description
[2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl] 4-(1,3-dioxoisoindol-2-yl)benzoate: is a complex organic compound that features a combination of aromatic rings, nitro groups, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl] 4-(1,3-dioxoisoindol-2-yl)benzoate typically involves multi-step organic reactions. One common route starts with the nitration of 4-methoxyacetophenone to introduce the nitro group. This is followed by the formation of the oxoethyl ester through a reaction with ethyl chloroformate. The final step involves the esterification of the resulting intermediate with 4-(1,3-dioxoisoindol-2-yl)benzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Continuous flow reactors and catalytic processes can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl] 4-(1,3-dioxoisoindol-2-yl)benzoate: can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Reduction: 2-(4-Amino-3-methoxyphenyl)-2-oxoethyl 4-(1,3-dioxoisoindol-2-yl)benzoate
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 4-(1,3-Dioxoisoindol-2-yl)benzoic acid and 2-(4-Methoxy-3-nitrophenyl)-2-oxoethanol
Scientific Research Applications
[2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl] 4-(1,3-dioxoisoindol-2-yl)benzoate: has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of [2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl] 4-(1,3-dioxoisoindol-2-yl)benzoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group suggests potential involvement in redox reactions, while the ester functionality may facilitate interactions with biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-2-oxoethyl 4-(1,3-dioxoisoindol-2-yl)benzoate
- 2-(4-Nitrophenyl)-2-oxoethyl 4-(1,3-dioxoisoindol-2-yl)benzoate
- 2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl benzoate
Uniqueness
- The combination of methoxy and nitro groups on the phenyl ring provides unique electronic properties.
- The presence of the 1,3-dioxoisoindol-2-yl moiety adds to the compound’s structural complexity and potential for diverse interactions.
This detailed article covers the various aspects of [2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl] 4-(1,3-dioxoisoindol-2-yl)benzoate , from its synthesis to its applications and mechanism of action
Properties
IUPAC Name |
[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl] 4-(1,3-dioxoisoindol-2-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O8/c1-33-21-11-8-15(12-19(21)26(31)32)20(27)13-34-24(30)14-6-9-16(10-7-14)25-22(28)17-4-2-3-5-18(17)23(25)29/h2-12H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEFNKZQDJXFNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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